![molecular formula C9H13BrN2O B3038776 4-bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide CAS No. 900019-46-7](/img/structure/B3038776.png)
4-bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide
Overview
Description
4-Bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide (4-Br-NMP-PC) is an organic compound that has been widely studied due to its potential applications in various fields. It is a versatile molecule that can be used in a variety of synthetic processes and has a wide range of biological activities.
Scientific Research Applications
Bromination Techniques
Research has explored the electrophilic aromatic bromination of 1H-pyrroles, including compounds like 4-bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide. This process uses hydrogen peroxide and sodium bromide, catalyzed by vanadate(V)-dependent bromoperoxidase. It's a method to achieve high yields of bromopyrroles, relevant in synthesizing marine natural products and biomimetic conditions (Wischang & Hartung, 2011).
Regioselective Bromination
The regioselective bromination of pyrrole derivatives has been a focus of studies, with the use of tetra-butyl ammonium tribromide (TBABr3) on pyrrole-2-carboxamide substrates. This process yields predominantly the 5-brominated species, indicating a substrate-controlled bromination approach (Gao et al., 2018).
Synthesis of Heterocycles
4-bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide is also relevant in the synthesis of novel pyrazine-substituted 1H-pyrrole-2-carboxamides and related tethered heterocycles. These compounds are key in drug discovery programs, using standard procedures like SNAr, borylation, and cross-couplings (Howells et al., 2022).
Marine Natural Products
In marine chemistry, dibromopyrrole alkaloids including 4,5-dibromo-1H-pyrrole-2-carboxamide, a compound similar to 4-bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide, have been isolated from marine sponges. These compounds contribute significantly to the study of marine natural products (Ebada et al., 2009).
properties
IUPAC Name |
4-bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-6(2)4-12-9(13)8-3-7(10)5-11-8/h3,5-6,11H,4H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRXIUBULMRPMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CN1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221714 | |
Record name | 4-Bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide | |
CAS RN |
900019-46-7 | |
Record name | 4-Bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900019-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.